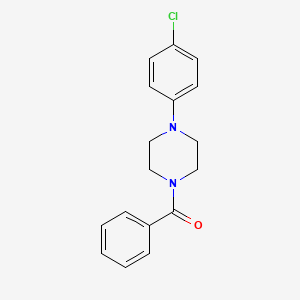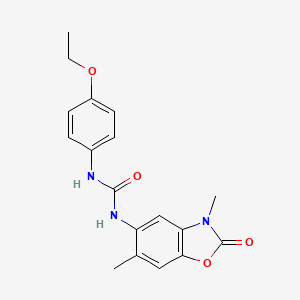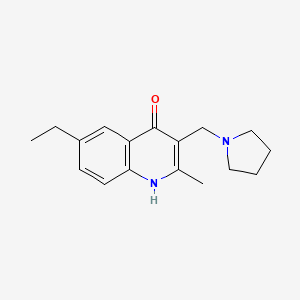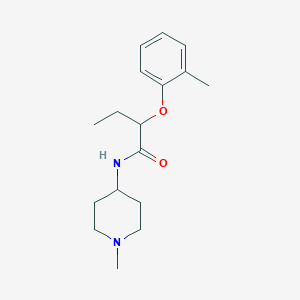
3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile
Vue d'ensemble
Description
3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as BMPPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BMPPA is a member of the stilbene family and has a molecular weight of 357.47 g/mol.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Methods : 3-(4-Butoxy-3-Methoxyphenyl)-2-Phenylacrylonitrile and similar compounds are synthesized through base-catalyzed reactions involving specific benzaldehydes and acetonitriles (Kavitha et al., 2006). This process is pivotal in creating bioactive heterocycles used in various scientific applications.
- Crystal Structure Analysis : These compounds often exhibit intriguing structural properties, such as specific crystallization patterns and intermolecular hydrogen bonds, which are critical in understanding their reactivity and potential applications (Shinkre et al., 2008).
Medicinal Chemistry and Cancer Research
- Breast Cancer Research : A study discovered that a family of 2-phenylacrylonitriles, closely related to 3-(4-Butoxy-3-Methoxyphenyl)-2-Phenylacrylonitrile, showed significant growth inhibition in various human cancer cell lines. Particularly, one compound displayed selective growth inhibition in estrogen receptor-positive human breast cancer cells (Tarleton et al., 2011).
Material Science and Catalysis
- Catalytic Activity : These compounds can be utilized in the synthesis of complex chemical structures, such as phthalocyanine complexes, which are used as catalysts in oxidation reactions. Their ability to facilitate specific chemical reactions makes them valuable in material science (Saka et al., 2013).
- Liquid Crystal Research : In the field of liquid crystals, derivatives of phenylacrylonitriles demonstrate unique properties, such as forming different phases under varying conditions. This research is crucial for advancing technologies in displays and optical devices (Smits et al., 1997).
Photophysical and Photochemical Studies
- Photodynamic Therapy : Certain derivatives, when synthesized with metals like zinc(II) and lead(II), exhibit properties suitable for photodynamic therapy applications in cancer treatment. Their ability to generate singlet oxygen and undergo photodegradation makes them potential candidates for medical applications (Demirbaş et al., 2016).
Electrochemical Applications
- Electrochemical Properties : These compounds, especially when combined with metals, have significant electrochemical properties. They can form various redox species, indicating potential applications in electrochemical technologies (Özer et al., 2007) Their behavior in redox reactions is essential for understanding and developing new materials in electronics and energy storage.
Propriétés
IUPAC Name |
(Z)-3-(4-butoxy-3-methoxyphenyl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-4-12-23-19-11-10-16(14-20(19)22-2)13-18(15-21)17-8-6-5-7-9-17/h5-11,13-14H,3-4,12H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEZJNXNCFQGFR-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(4-butoxy-3-methoxyphenyl)-2-phenylprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)


![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)


![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)